5-Methyl-1-propyl-1H-indole-3-carbaldehyde
Description
Overview of Indole (B1671886) Scaffolds in Chemical Science
The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of chemical science. nih.govnih.gov Its unique electronic properties and the reactivity of its different positions have made it a focal point of research for over a century. arkat-usa.org
The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgbhu.ac.in He later proposed the currently accepted structure of indole in 1869. wikipedia.org The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origin. chemeurope.combiocrates.com The significance of the indole nucleus grew substantially in the 1930s with the discovery that it forms the core of many vital alkaloids, the essential amino acid tryptophan, and plant hormones like auxin. wikipedia.orgchemeurope.comcreative-proteomics.com This realization spurred intense and ongoing research into its synthesis and functionalization. arkat-usa.orgwikipedia.org
Indole derivatives are ubiquitous in nature, forming the structural basis for over 4,100 known alkaloids. wikipedia.org These compounds are found in a wide array of organisms, including plants, marine organisms like algae and sponges, and even fungi. mdpi.comfrontiersin.orgbohrium.com Prominent examples of naturally occurring indole alkaloids include the neurotransmitter serotonin, the hormone melatonin, and the potent anti-cancer agents vincristine (B1662923) and vinblastine. chemeurope.comnrfhh.com Beyond nature, the indole scaffold is a common feature in a multitude of synthetic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. acs.orgmdpi.comresearchgate.net
The strategic placement of various substituents on the indole ring allows for the fine-tuning of its chemical and biological properties. This has made substituted indoles a critical area of focus in research and development, particularly in medicinal chemistry. mdpi.comijpsr.com By modifying the indole core, chemists can design molecules with specific therapeutic activities, such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nrfhh.commdpi.com The development of new synthetic methodologies to create specifically substituted indoles remains an active and important field of chemical research. arkat-usa.orgacs.orgwikipedia.org
Rationale for Investigating 5-Methyl-1-propyl-1H-indole-3-carbaldehyde
While specific research on this compound is not extensively reported in the available literature, its structure presents a compelling case for investigation based on the established principles of indole chemistry.
5-Methyl Group: The electron-donating nature of the methyl group at the C5 position is expected to increase the electron density of the benzene portion of the indole ring.
1-Propyl Group: The presence of a propyl group on the indole nitrogen (N1) removes the acidic N-H proton found in many indoles, which will significantly alter its reactivity, particularly in base-catalyzed reactions. nih.govbhu.ac.in
3-Carbaldehyde Group: The aldehyde group at the C3 position is a strong electron-withdrawing group, which deactivates this typically electron-rich position towards further electrophilic substitution. wikipedia.org This group also provides a reactive handle for a variety of chemical transformations. nih.govresearchgate.net
The chemical reactivity of this compound can be hypothesized based on the interplay of its substituents. The C3-aldehyde can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. wikipedia.org The indole ring itself, influenced by the electron-donating 5-methyl group, might be more susceptible to electrophilic attack at other positions, although the deactivating effect of the 3-carbaldehyde is significant.
From a stereochemical perspective, the molecule itself is achiral. However, reactions at the C3-aldehyde or other positions on the indole ring could potentially generate chiral centers. iitg.ac.inoregonstate.edu For instance, the addition of a nucleophile to the aldehyde could create a stereocenter at the newly formed carbinol carbon. The stereochemical outcome of such reactions would depend on the reaction conditions and the nature of the reagents used. oregonstate.edu The presence of substituents on the indole ring can also influence the stereochemistry of reactions at adjacent positions. acs.org
Detailed Research Findings
While direct experimental data for this compound is scarce, we can infer its properties from closely related, well-documented compounds such as Indole-3-carbaldehyde and 5-Methyl-1H-indole-3-carbaldehyde.
Interactive Data Table: Physicochemical Properties of Related Indole-3-carbaldehydes
| Property | Indole-3-carbaldehyde | 5-Methyl-1H-indole-3-carbaldehyde | 1-Methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₇NO nist.gov | C₁₀H₉NO nih.gov | C₁₀H₉NO nih.gov |
| Molar Mass | 145.16 g/mol wikipedia.org | 159.18 g/mol sigmaaldrich.com | 159.18 g/mol |
| Melting Point | 193-198 °C chemicalbook.com | 148-151 °C sigmaaldrich.com | Not Available |
| Appearance | Colorless crystals chemicalbook.com | Yellow solid rsc.org | Not Available |
| Solubility | Readily soluble in ethanol (B145695), slightly soluble in cold water chemicalbook.com | Not Available | >23.9 µg/mL in aqueous buffer at pH 7.4 nih.gov |
Interactive Data Table: Spectroscopic Data for 5-Methyl-1H-indole-3-carbaldehyde
| Spectroscopic Technique | Observed Data |
| ¹H NMR (DMSO-d6, 400 MHz) | δ: 12.54 (1H, broad), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s) google.com |
| Crystal Structure | Orthorhombic, Space group Pca21 nih.gov |
| Cell Dimensions | a = 16.9456 Å, b = 5.7029 Å, c = 8.6333 Å nih.gov |
The synthesis of the parent compound, 5-methyl-1H-indole-3-carbaldehyde, has been achieved through methods like the Vilsmeier-Haack reaction on 4-methylaniline derivatives. google.com It is a known reactant for the preparation of various biologically active molecules, including potential anticancer and antimicrobial agents. sigmaaldrich.com The reactivity of the 3-formyl group in indoles is well-established, serving as a precursor for the synthesis of more complex, functionalized indoles. acs.orgnih.govnih.gov
Proposed Role as a Molecular Scaffold for Further Functionalization
The structure of This compound makes it a promising molecular scaffold for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science. nih.gov The indole core itself is considered a "privileged scaffold" due to its prevalence in biologically active compounds. researchgate.net The potential for functionalization arises from the reactivity of its distinct components: the C3-aldehyde group, the indole ring itself, and the substituents at the N1 and C5 positions.
Functionalization via the Aldehyde Group: The C3-carbaldehyde group is a key site for elaboration. As a carbonyl group, it readily undergoes various C-C and C-N bond-forming reactions and reductions, serving as a gateway to diverse chemical structures. researchgate.net Potential transformations include:
Condensation Reactions: Reacting with amines or hydrazines to form Schiff bases or hydrazones, respectively. These products can themselves be valuable final compounds or intermediates for creating larger heterocyclic systems. researchgate.net
Reductive Amination: Conversion of the aldehyde to an amine, providing a route to tryptamine (B22526) analogs.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (an indole-3-carboxylic acid derivative) or reduced to an alcohol (an indolyl-methanol derivative), each opening different synthetic pathways. nih.gov
Wittig-type Reactions: Lengthening the carbon chain at the C3 position by converting the carbonyl to an alkene.
Functionalization of the Indole Ring: The indole ring system, while substituted, retains sites for further modification. The aldehyde group at C3 can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net Research on related indole-3-carbaldehydes shows that the formyl group can direct palladium-catalyzed arylation to the C4 position. nih.govacs.org However, studies also indicate that reactions involving 5-substituted indoles can be sensitive to steric hindrance at this position, which could influence the feasibility and yield of C4 functionalization for this specific molecule. nih.govacs.org The C2 position, adjacent to the nitrogen, is another potential site for directed functionalization. researchgate.net
The presence of the N-propyl group prevents reactions that require a free N-H bond, such as N-alkylation or the formation of certain hydrogen-bonded dimers observed in the crystal structure of related compounds like 5-methyl-1H-indole-3-carbaldehyde. nih.gov The methyl group at the C5 position modifies the electron density of the benzene portion of the ring and provides a steric marker that can influence the regioselectivity of further substitutions on the benzenoid ring (e.g., at C4, C6, or C7).
The combination of these features makes This compound a versatile building block. By strategically targeting the aldehyde group or the available positions on the indole core, chemists can generate a library of diverse derivatives for evaluation in various scientific fields.
Data Tables
Table 1: Physicochemical and Structural Properties of the Parent Indole Scaffold
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₇N | creative-proteomics.comwikipedia.org |
| Molar Mass | 117.15 g·mol⁻¹ | wikipedia.org |
| Appearance | White Solid | wikipedia.org |
| Melting Point | 52 to 54 °C | wikipedia.org |
| Boiling Point | 253 to 254 °C | wikipedia.org |
| Acidity (pKa) | 16.2 (in water) | wikipedia.org |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₃H₁₅NO |
| Indole | C₈H₇N |
| Oxindole | C₈H₇NO |
| Serotonin | C₁₀H₁₂N₂O |
| Tryptophan | C₁₁H₁₂N₂O₂ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-methyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-6-14-8-11(9-15)12-7-10(2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
YKEVHQYBXBCCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)C)C=O |
Origin of Product |
United States |
Derivatization and Structural Modification of 5 Methyl 1 Propyl 1h Indole 3 Carbaldehyde Scaffold
Transformations at the Carbaldehyde Moiety (C3)
The aldehyde group at the C3 position is a primary site for synthetic elaboration, readily participating in a variety of condensation, reduction, and oxidation reactions.
The C3-carbaldehyde of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde can undergo condensation reactions with various nucleophiles. In an Aldol condensation, it can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl derivatives.
The Claisen-Schmidt condensation, a related reaction, involves the reaction of the indole-3-carbaldehyde with a ketone or ester. For instance, reaction with aryl ketones can yield indolyl chalcone (B49325) analogues.
The Knoevenagel condensation is particularly effective for forming new C-C bonds at the C3-position. This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, which are compounds with a CH2 group flanked by two electron-withdrawing groups. This reaction is often catalyzed by a weak base. A variety of active methylene compounds can be used, leading to a diverse range of products. bas.bgresearchgate.net The reaction is advantageous as it is often simple to perform and can be environmentally friendly, sometimes proceeding without a catalyst in a water-ethanol mixture. bas.bg
| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes | Malononitrile (B47326), Ethyl Cyanoacetate | I2/K2CO3, Room Temp | (E)-α-cyanocinnamates |
| Pyridinecarbaldehydes | Malononitrile, Cyanoacetamide | H2O:EtOH, Room Temp | Electron-deficient alkenes |
| Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | Triphenylphosphine (B44618), Solvent-free | (E)-olefins |
The carbonyl group of this compound readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of a vast number of derivatives. For example, condensation with various l-amino acids or aminophenols can produce novel heterocyclic Schiff bases. nih.gov The synthesis can be as straightforward as stirring the aldehyde and amine in a suitable solvent like absolute ethanol (B145695) at room temperature. mdpi.com These reactions have been used to create libraries of compounds for various screening purposes. nih.govnih.gov
Similarly, the reaction with hydroxylamine (B1172632) (NH2OH) yields oxime derivatives. wikipedia.org The synthesis of N-substituted indole-3-carbaldehyde oximes can be achieved via a condensation reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. mdpi.comresearchgate.net Interestingly, both syn and anti isomers of the oxime can be formed, and their stability and interconversion can be influenced by the reaction conditions and the nature of the substituent on the indole (B1671886) nitrogen. mdpi.comnih.gov Mechanochemical methods have also been developed for a safer, solvent-free synthesis of these oximes. nih.gov
| Starting Aldehyde | Reagent | Solvent/Conditions | Product |
| Indole-3-carboxaldehyde (B46971) | L-amino acids (e.g., histidine, leucine) | Spectroscopic characterization | Schiff Bases |
| Indole-3-carboxaldehyde | 4-amino-1,2,4-triazole | Not specified | Schiff Base |
| 1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride, NaOH | 95% Ethanol or THF, 0-27 °C | (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine (Oxime) |
| N-methyl-1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride, NaOH | Acetonitrile/DMF, Reflux (for N-alkylation step) | N-methylindole-3-carbaldehyde oxime |
The aldehyde functional group is readily susceptible to both reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively.
Reduction: The C3-carbaldehyde can be selectively reduced to a primary alcohol, (5-methyl-1-propyl-1H-indol-3-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com This reagent is highly effective for reducing aldehydes and ketones and typically does not affect other functional groups like esters or amides under standard conditions. masterorganicchemistry.comharvard.edu The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com
Oxidation: Conversely, oxidation of the aldehyde group yields 5-methyl-1-propyl-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) or chromium trioxide. Aldehyde oxidases, a class of enzymes, are also known to catalyze the conversion of indole-3-carbaldehydes to their corresponding carboxylic acids in biological systems. nih.gov
Substitutions and Functionalizations on the Indole Ring System
While the C3-aldehyde is a key handle for modification, the indole ring itself can undergo further functionalization, although the reactivity is influenced by the existing substituents. The electron-donating nature of the indole nitrogen and the C5-methyl group, along with the deactivating effect of the C3-carbaldehyde, directs incoming electrophiles to specific positions.
Electrophilic substitution on the indole ring of this compound is a viable, albeit complex, strategy for further derivatization.
Halogenation: The indole nucleus can undergo electrophilic halogenation. For instance, the synthesis of 5-chloro-1H-indole-3-carbaldehyde has been reported, indicating that halogenation at the C5 position is possible. google.com Given the presence of the C5-methyl group in the target compound, electrophilic attack would likely be directed to other available positions, such as C2, C4, C6, or C7, depending on the reaction conditions and the halogenating agent used. The structure of 6-bromo-1H-indole-3-carbaldehyde has also been described. nih.gov
Alkylation and Arylation: Direct C-alkylation or C-arylation of the indole ring is challenging due to potential N-alkylation/arylation and the directing effects of the existing groups. However, methods for the direct C3-amidation of indoles using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl2 have been developed. nih.gov While this applies to the C3 position, it highlights that with appropriate reagents and catalysts, direct C-functionalization is achievable. The C2 position is often the next most nucleophilic site after C3 in many indole reactions.
Modification of the N1-propyl group presents another avenue for structural diversification. While direct functionalization of the alkyl chain can be difficult, a common strategy involves the removal and replacement of the entire group.
N-Dealkylation and Re-alkylation: The N-propyl group can potentially be cleaved through various chemical methods. N-dealkylation is an important transformation in organic synthesis, often employed in the chemistry of alkaloids and other nitrogen-containing compounds. nih.gov For instance, CYP450 enzymes are known to catalyze N-dealkylation metabolically. nih.govrsc.org Once the N-H indole (5-methyl-1H-indole-3-carbaldehyde) is obtained, it can be re-alkylated with a different alkyl halide to introduce a new functional group at the N1 position. The N-alkylation of indole-3-carbaldehyde itself is a well-established reaction, typically carried out using an alkyl halide in the presence of a base in a polar aprotic solvent like DMF. mdpi.com This dealkylation-realkylation sequence allows for the introduction of a wide variety of substituents on the indole nitrogen.
Synthesis of Polycyclic Indole Derivatives from this compound Precursors
The this compound scaffold serves as a valuable starting point for the construction of more complex, fused heterocyclic systems. These polycyclic indole derivatives, such as carbazoles and carbolines, are core structures in many pharmacologically active natural products and synthetic drugs.
Synthesis of Carbazoles:
Carbazoles are tricyclic aromatic heterocycles that can be synthesized from indole precursors. One strategy involves a formal [4+2] cycloaddition/dehydration/oxidative aromatization cascade. For this to be applicable to the target molecule, a methyl group at the C2 position of the indole ring is typically required. For example, 2,5-dimethyl-1-propyl-1H-indole-3-carbaldehyde could react with α,β-unsaturated aldehydes (enals) in the presence of a base like DBU and a promoter such as LiCl to construct the carbazole (B46965) framework. rsc.org This reaction proceeds under mild conditions, using molecular oxygen as the oxidant. rsc.org Another approach is a three-component reaction involving an indole, a ketone, and a nitroolefin, promoted by ammonium (B1175870) iodide (NH₄I) under metal-free conditions, to yield highly substituted carbazoles. organic-chemistry.orgacs.org
Synthesis of β-Carbolines:
β-Carbolines (9H-pyrido[3,4-b]indoles) are a prominent class of indole alkaloids. A classical method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In this context, this compound can act as the aldehyde component, reacting with tryptamine (B22526) or its derivatives to form complex bis-indole alkaloids. nih.gov
Alternatively, β-carbolines can be synthesized more directly from the indole-3-carbaldehyde scaffold through reactions with nitro compounds. The Knoevenagel condensation of an indole-3-carbaldehyde with a nitroalkane (Henry reaction) produces a 3-nitrovinylindole intermediate. wikipedia.org This intermediate can then undergo a thermal or microwave-assisted electrocyclic cyclization to form the β-carboline skeleton. nih.gov For example, reacting 2-methyl-substituted indole-3-carbaldehydes with saturated nitro compounds in isoamyl alcohol has been shown to yield β-carboline products, albeit sometimes in low yields. nih.gov
Synthesis of Other Fused Systems:
The reactivity of the indole-3-carbaldehyde moiety can be exploited to create a variety of other fused polycyclic systems.
α-Carbolines (5H-pyrido[2,3-b]indoles): A multi-component reaction involving an indole, an aldehyde (such as a derivative of the title compound), and pyrazol-5-amine can produce 3-substituted indoles. These intermediates can then undergo an iodine-promoted intramolecular C2 amination and aromatization to yield α-carbolines. rsc.org
γ-Carbolines (5H-pyrido[4,3-b]indoles): While often synthesized from indole-2-carbaldehydes, strategies exist for building this isomeric carboline framework. For instance, a cascade imination-heterocyclization of 1,5-disubstituted indole-2-carboxaldehydes with glycine (B1666218) alkyl esters has been reported. proquest.com
Fused Azepinoindoles: A [6+1] annulation reaction has been developed using a specially designed 4-amino-indole-3-carbaldehyde as a six-atom synthon, which reacts with arylamines and malononitrile to build a seven-membered azepine ring fused to the indole core. researchgate.net
These examples underscore the utility of this compound as a versatile precursor for generating a rich diversity of complex polycyclic indole derivatives with potential applications in medicinal chemistry.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined. For 5-Methyl-1-propyl-1H-indole-3-carbaldehyde, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for unambiguous structure confirmation.
¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns
While specific experimental data for this compound is not available in the cited literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on data from closely related indole-3-carbaldehyde derivatives. rsc.org The presence of the propyl group on the indole (B1671886) nitrogen, the methyl group at the 5-position, and the carbaldehyde group at the 3-position will each have a distinct influence on the electronic environment of the molecule, which is reflected in the chemical shifts.
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, and the protons of the N-propyl and C5-methyl groups. The aldehyde proton (H-10) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The proton at the C2 position (H-2) will also be a singlet, expected near δ 7.7-8.3 ppm. The aromatic protons on the benzene (B151609) ring portion (H-4, H-6, and H-7) will exhibit characteristic splitting patterns based on their coupling with each other. The N-propyl group will show a triplet for the terminal methyl protons, a multiplet (sextet) for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons directly attached to the nitrogen atom. The C5-methyl group will appear as a singlet.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and is expected to resonate at approximately δ 184-185 ppm. The carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm). The carbons of the N-propyl group and the C5-methyl group will be found in the upfield aliphatic region of the spectrum.
Predicted NMR Data for this compound:
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (N-CH₂) | ~4.1 (t) | ~48 |
| 1' (CH₂) | ~1.9 (sextet) | ~23 |
| 1'' (CH₃) | ~0.9 (t) | ~11 |
| 2 | ~7.7-8.3 (s) | ~138 |
| 3 | - | ~118 |
| 3a | - | ~125 |
| 4 | ~8.1 (d) | ~125 |
| 5 | - | ~133 |
| 5-CH₃ | ~2.5 (s) | ~21 |
| 6 | ~7.2 (dd) | ~123 |
| 7 | ~7.3 (d) | ~110 |
| 7a | - | ~136 |
| Aldehyde (C=O)H | ~10.0 (s) | ~185 |
(Note: Predicted values are based on analogous compounds and may vary from experimental results. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'sextet' a six-line multiplet.)
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. bmrb.ioresearchgate.net For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the N-propyl group. It would also map the connectivity of the aromatic protons on the benzene ring (H-4, H-6, H-7). tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). hmdb.carsc.org This is crucial for assigning each proton signal to its corresponding carbon atom. For instance, the signal for the C2-proton would show a cross-peak with the C2 carbon signal, and the protons of the N-propyl and C5-methyl groups would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). tetratek.com.trrsc.org HMBC is vital for connecting different parts of the molecule. Key correlations would be expected from the aldehyde proton (H-10) to the C3 and C3a carbons, from the C2-proton to C3, C3a and C7a, and from the N-CH₂ protons of the propyl group to C2 and C7a. These correlations would unambiguously establish the position of the aldehyde group and the N-propyl substituent.
Vibrational Spectroscopy: FT-IR and FT-Raman Studies
Identification of Characteristic Functional Group Frequencies
The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.
Aldehyde Group: The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the aldehyde, expected in the range of 1650-1700 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700 and 2900 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the indole ring would give rise to several bands in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Aliphatic Groups: The C-H stretching vibrations of the N-propyl and C5-methyl groups would be observed in the 2850-2960 cm⁻¹ range. C-H bending vibrations for these groups would appear around 1375-1465 cm⁻¹.
C-N Bond: The C-N stretching vibration of the N-propyl group attached to the indole ring is expected in the 1200-1350 cm⁻¹ region.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde | C=O Stretch | 1650 - 1700 |
| C-H Stretch | 2700 - 2900 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1620 | |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| C-H Bend | 1375 - 1465 | |
| Indole Ring | C-N Stretch | 1200 - 1350 |
Analysis of Vibrational Modes and Conformations
A detailed analysis of the FT-IR and FT-Raman spectra can provide insights into the molecule's conformational properties. The exact positions and intensities of the vibrational bands are sensitive to the molecular geometry. For instance, the rotational conformation of the N-propyl group could influence the frequencies of its C-H and C-C vibrational modes. While a full vibrational analysis would require computational modeling (e.g., Density Functional Theory calculations) to complement the experimental spectra, the data serves as a crucial fingerprint for identifying the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₃H₁₅NO), the molecular weight is 201.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201. The fragmentation of indole derivatives often follows predictable pathways. tsijournals.comscirp.org
A likely primary fragmentation step would be the loss of the propyl group (C₃H₇, 43 amu) or an ethene molecule (C₂H₄, 28 amu) via a McLafferty-type rearrangement from the N-propyl chain. Another characteristic fragmentation is the loss of the formyl radical (CHO, 29 amu) or carbon monoxide (CO, 28 amu) from the 3-position.
Plausible Fragmentation Pathways:
[M - 29]⁺: Loss of the CHO radical, leading to a fragment at m/z = 172.
[M - 42]⁺: Loss of propene via rearrangement, resulting in a fragment corresponding to 5-methyl-1H-indole at m/z = 159.
[M - 43]⁺: Loss of the propyl radical, giving a fragment at m/z = 158.
Analysis of the relative abundances of these fragment ions provides a structural fingerprint that can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
No specific HRMS data for this compound was found in the reviewed sources.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Detailed research findings on the ESI-MS analysis of this compound are not available in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis spectroscopic data detailing the electronic transitions of this compound could be located.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic data did not yield any results for the solid-state structure of this compound.
Due to the absence of specific research data for this compound, the creation of data tables and a detailed discussion of research findings for this compound is not possible at this time.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict the properties of indole (B1671886) derivatives. researchgate.net For a molecule like 5-Methyl-1-propyl-1H-indole-3-carbaldehyde, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular geometry, electronic properties, and spectroscopic behavior. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the minimum energy conformation) is determined. For indole derivatives, the planarity of the indole ring is a key feature. nih.govnih.gov In the case of this compound, the indole core is expected to be nearly planar. nih.govnih.gov The propyl group attached to the indole nitrogen and the carbaldehyde group at the C3 position will have specific orientations relative to the indole ring. nih.gov
Theoretical calculations for related molecules, such as 1-(phenylsulfonyl)indole-3-carbaldehyde, show that the carbaldehyde group tends to be nearly co-planar with the indole ring. nih.gov This planarity facilitates electronic delocalization across the molecule. The electronic structure analysis reveals the distribution of electrons, bond orders, and atomic charges. The presence of the electron-donating methyl and propyl groups, along with the electron-withdrawing carbaldehyde group, is expected to significantly influence the electron density distribution across the indole scaffold.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the indole ring will have characteristic shifts, and the substituents (methyl, propyl, and carbaldehyde groups) will also show distinct signals. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. bohrium.com Key vibrational modes for this molecule would include the N-H stretching (if the nitrogen were unsubstituted), C=O stretching of the aldehyde, C-H stretching of the aromatic and aliphatic groups, and various ring vibrations. researchgate.netbohrium.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). bohrium.com This analysis provides information about the electronic transitions between molecular orbitals. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are typically of the π → π* type within the indole ring system. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net
For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-antibonding orbital. researchgate.net In this compound, the electron-donating methyl and propyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group would lower the energy of the LUMO, making it more susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Raised by electron-donating methyl and propyl groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing carbaldehyde group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group due to the lone pairs of electrons. researchgate.net This indicates that this oxygen is a primary site for electrophilic attack. Conversely, regions of positive potential (blue) might be found around the hydrogen atoms, particularly the one attached to the indole nitrogen (if present and not substituted). researchgate.net The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.orgrsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comijpsr.com For indole derivatives, which exhibit a wide range of pharmacological activities, QSAR studies are instrumental in designing new potent molecules. tandfonline.commdpi.com
A QSAR model is developed by calculating a set of molecular descriptors for a series of indole compounds with known biological activities. These descriptors can be constitutional, topological, geometric, or quantum chemical in nature. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. tandfonline.comeurjchem.com
For a class of compounds like indole derivatives, relevant descriptors in a QSAR model might include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Physicochemical descriptors: Properties like hydrophobicity (logP), molar refractivity, and polar surface area are often important. ijpsr.com
Quantum chemical descriptors: Derived from calculations (often DFT), these can include HOMO and LUMO energies, dipole moment, and atomic charges. tandfonline.com
Molecular Docking Studies on Enzyme and Receptor Interactions (In Silico)
Computational, or in silico, methods are pivotal in modern drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a receptor. These techniques provide valuable insights into the potential biological activity and binding mechanisms of compounds like this compound. Molecular docking, a key component of these computational studies, aims to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding affinity.
Prediction of Binding Modes and Affinities with Biological Targets
While specific molecular docking studies focusing exclusively on this compound are not extensively available in the public domain, research on structurally similar indole-3-carbaldehyde derivatives provides a framework for understanding its potential interactions. For instance, studies on N-substituted indole-3-carbaldehyde oxime derivatives have utilized molecular docking to predict binding modes and interactions with enzymes like urease from Helicobacter pylori. mdpi.com In such studies, the GOLD suite with the ChemPLP scoring function is often employed to determine the fitness score of the ligands within the enzyme's active site. mdpi.com
The binding affinity of a ligand is a critical parameter that indicates the strength of the interaction with its biological target. This is often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values typically suggest a more stable and favorable interaction. For related indole compounds, docking studies have been performed against various cancer-related proteins, demonstrating the versatility of the indole scaffold in targeting different biological entities. researchgate.net The specific binding affinity of this compound would depend on the specific protein target being investigated, with the methyl and propyl substitutions playing a crucial role in modulating these interactions compared to the parent indole-3-carbaldehyde structure.
Investigation of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The indole nitrogen and the carbonyl oxygen of the aldehyde group in this compound are potential sites for forming hydrogen bonds with amino acid residues in a protein's active site.
Analysis of Potential Allosteric Binding Sites
Beyond the primary active site (orthosteric site), ligands can sometimes bind to other locations on a protein, known as allosteric sites. Binding at an allosteric site can modulate the protein's activity by inducing a conformational change that affects the active site. The identification of potential allosteric binding sites for this compound would require specific computational screening against a target protein, often using specialized algorithms that can explore the entire protein surface for potential binding pockets. While direct studies on this compound are lacking, the general approach involves using computational tools to identify cavities on the protein surface that have suitable volume, shape, and physicochemical properties to accommodate the ligand.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms in the complex over time, MD can assess the stability of the predicted binding mode and provide a more detailed understanding of the interactions.
An MD simulation of a complex of this compound with a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period typically ranging from nanoseconds to microseconds. Key analyses performed during or after the simulation include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable. nih.govmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. It can reveal which parts of the protein are most affected by ligand binding and how the ligand itself fluctuates within the binding pocket. mdpi.com
Hydrogen Bond Analysis: Throughout the simulation, the formation and breaking of hydrogen bonds between the ligand and protein can be monitored. A consistently high number of hydrogen bonds over time indicates a stable interaction. nih.govmdpi.com
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone. nih.govmdpi.com
While no specific MD simulation data for this compound is currently published, studies on other indole derivatives have successfully used these techniques to validate docking results and gain deeper insights into the dynamic nature of the ligand-protein interactions. nih.govnih.gov
Pre Clinical Biological Activity and Mechanistic Studies of 5 Methyl 1 Propyl 1h Indole 3 Carbaldehyde and Its Derivatives in Vitro and Non Human in Vivo
Evaluation of Enzyme Inhibition Profiles
Derivatives of indole-3-carbaldehyde have been investigated for their ability to inhibit various enzymes implicated in a range of pathological conditions. These studies provide insights into the potential therapeutic applications of this class of compounds.
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a therapeutic target for hyperpigmentation disorders. The parent compound, indole-3-carbaldehyde, has been identified as a tyrosinase inhibitor. elsevierpure.com It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com
Further studies have explored derivatives of indole-3-carbaldehyde to enhance this inhibitory activity. A series of indole (B1671886)–thiourea derivatives, synthesized from an indole-3-carbaldehyde starting material, showed varied but significant tyrosinase inhibitory potential, with IC50 values ranging from 5.9 to 163.3 µM. nih.gov One of the most potent compounds in this series, compound 4b, demonstrated an IC50 of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic analysis revealed that this inhibition was of a competitive nature. nih.gov
| Compound | Tyrosinase Inhibition IC50 | Reference |
|---|---|---|
| Indole-3-carbaldehyde | 1.3 mM | elsevierpure.com |
| Indole-thiourea derivative (4b) | 5.9 ± 2.47 µM | nih.gov |
| Kojic Acid (Standard) | 16.4 ± 3.53 µM | nih.gov |
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a strategy to combat infections caused by these bacteria. A series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity against Macrotyloma uniflorum urease. mdpi.comnih.govresearchgate.net
The synthesized compounds displayed a range of inhibitory potencies. Notably, compounds 8 and 9, which are syn and anti-isomers of 1-benzyl-1H-indole-3-carbaldehyde oxime, were identified as the most potent urease inhibitors in the series. mdpi.com Compound 9, the anti-isomer, exhibited an IC50 value of 0.0345 ± 0.0008 mM, while compound 8, the syn-isomer, had an IC50 of 0.0516 ± 0.0035 mM. mdpi.comnih.govresearchgate.net Both compounds were significantly more potent than the standard urease inhibitor, thiourea, which had an IC50 of 0.2387 ± 0.0048 mM. mdpi.comnih.govresearchgate.net
| Compound | Structure | Urease Inhibition IC50 (mM) | Reference |
|---|---|---|---|
| Compound 9 (anti-isomer) | 1-benzyl-1H-indole-3-carbaldehyde oxime | 0.0345 ± 0.0008 | mdpi.comnih.govresearchgate.net |
| Compound 8 (syn-isomer) | 1-benzyl-1H-indole-3-carbaldehyde oxime | 0.0516 ± 0.0035 | mdpi.comnih.govresearchgate.net |
| Thiourea (Standard) | - | 0.2387 ± 0.0048 | mdpi.comnih.govresearchgate.net |
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. The two main isoforms are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
While specific data on the COX inhibitory activity of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde were not found, the broader class of indole derivatives has been extensively studied for this purpose. nih.gov For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and showed good COX-2 inhibitory activities. nih.gov Compounds 4e, 9h, and 9i from this study displayed IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively, against COX-2. nih.gov Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also identified compounds that selectively inhibit COX-2 expression. nih.gov These findings suggest the potential of the indole scaffold for developing selective COX-2 inhibitors.
| Compound Series | Representative Compound | COX-2 Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| 1,3-dihydro-2H-indolin-2-one derivatives | Compound 4e | 2.35 ± 0.04 | nih.gov |
| Compound 9h | 2.422 ± 0.10 | nih.gov | |
| Compound 9i | 3.34 ± 0.05 | nih.gov |
Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems. The development of MBL inhibitors is a critical strategy to overcome this resistance mechanism. Research in this area has explored various chemical scaffolds, including those based on the indole ring system.
Studies have identified indole-2-carboxylates as a new class of potent MBL inhibitors, active against clinically relevant MBLs such as NDM-1 and IMP-1. nih.gov These compounds have been shown to display potent inhibition with IC50 values in the low nanomolar range. nih.gov However, the available research primarily focuses on the indole-2-carboxylate scaffold, and there is a lack of specific data on the MBL inhibitory activity of indole-3-carbaldehyde derivatives, including this compound.
The Bcl-2 family of proteins, including Bcl-2 and Mcl-1, are key regulators of apoptosis, and their overexpression is a hallmark of many cancers. Small molecules that inhibit these anti-apoptotic proteins can restore the natural cell death process in cancer cells. Several studies have investigated indole derivatives as inhibitors of Bcl-2 and Mcl-1.
A series of novel indole derivatives were designed as potential dual inhibitors of Bcl-2 and Mcl-1. researchgate.net Among these, compound 9k emerged as a potent inhibitor with IC50 values of 7.63 µM against Bcl-2 and 1.53 µM against Mcl-1. researchgate.net Another study focused on 1-phenyl-1H-indole derivatives, identifying compounds that showed potent dual inhibitory activities on Bcl-2 and Mcl-1. nih.gov Additionally, fragment-based screening led to the discovery of potent tricyclic 2-indole carboxylic acid inhibitors of Mcl-1, with some compounds exhibiting single-digit nanomolar binding affinity and high selectivity over Bcl-2 and Bcl-xL. nih.gov It is important to note that these active compounds possess different substitution patterns and core structures compared to this compound. No specific studies on the inhibition of Thioredoxin Reductase (TrxR) by indole-3-carbaldehyde derivatives were identified in the literature search.
| Compound Series | Representative Compound | Target | Inhibition IC50 (µM) | Reference |
|---|---|---|---|---|
| Novel Indole Derivatives | Compound 9k | Bcl-2 | 7.63 | researchgate.net |
| Mcl-1 | 1.53 | researchgate.net |
Receptor Binding and Modulation Studies
Indole-3-carbaldehyde, also known as indole-3-aldehyde (IAld), is a metabolite of dietary L-tryptophan produced by gastrointestinal bacteria. nih.gov It has been identified as a biologically active molecule that functions as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in regulating various physiological processes, including immune responses and mucosal barrier function. nih.gov
Studies have shown that indole-3-carboxaldehyde (B46971) acts as an agonist at the AhR in intestinal immune cells. chemicalbook.com This activation stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in maintaining intestinal homeostasis and promoting mucosal integrity. nih.govchemicalbook.com The interaction of various microbial tryptophan catabolites with the AhR has been characterized, revealing that they are generally low-potency agonists of the human AhR. mdpi.com For indole-3-aldehyde specifically, it was found to have low efficacy as an agonist and also exhibited a weak antagonistic effect on the human AhR when the receptor was activated by other potent ligands. mdpi.com While the binding affinity of this compound to the AhR has not been specifically reported, the established activity of the parent indole-3-carboxaldehyde scaffold suggests that its derivatives may also interact with this receptor, potentially modulating its activity.
Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism
The indole-3-carbaldehyde scaffold, the core structure of this compound, is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgnih.gov Indole-3-carbaldehyde (IAld), a tryptophan metabolite derived from gut microbiota, acts as a receptor agonist at the AhR in intestinal immune cells. wikipedia.orgmdpi.com This activation stimulates the production of interleukin-22, which plays a role in facilitating mucosal reactivity and maintaining intestinal homeostasis. wikipedia.org
Mechanistic studies have shown that IAld-mediated AhR activation can inhibit the activation of the NLRP3 inflammasome in intestinal epithelial cells, a key pathway in intestinal inflammation. mdpi.com By activating AhR, IAld prevents the production of reactive oxygen species (ROS), maintains mitochondrial membrane potential, and blocks the NF-κB/NLRP3 inflammatory pathway. mdpi.com This anti-inflammatory effect, mediated through AhR, underscores the therapeutic potential of IAld in intestinal inflammatory diseases. nih.govmdpi.com
While direct studies on this compound are not available, the structure-activity relationship (SAR) of indole derivatives suggests that substitutions on the indole ring can modulate AhR activity. researchgate.netnih.gov The presence of a methyl group at the 5-position and a propyl group at the 1-position of the indole ring would be expected to alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and efficacy as either an agonist or antagonist at the AhR.
Estrogen Receptor (ER-α) Binding
Direct experimental data on the binding of this compound to the Estrogen Receptor-α (ER-α) is not presently available in scientific literature. However, research on related indole-containing molecules indicates that the indole scaffold can be incorporated into structures that interact with estrogen receptors.
For instance, some indole derivatives have been investigated as selective Estrogen Receptor beta (ERβ) agonists. nih.gov In one study, an indole derivative was shown to form a complex only with ERβ, not ERα, and thereby inhibit the growth of human ovarian cancer cells. nih.gov Conversely, other research has focused on designing indole-chalcone derivatives that specifically target ER-α as potential anti-breast cancer agents. eco-vector.com In-silico docking studies of these indole-chalcones showed better binding scores to the ER-α active site than the standard drug tamoxifen, suggesting the indole moiety is compatible with ER-α binding. eco-vector.com
G-Protein Coupled Receptors (GPCRs) Interaction
There is currently no direct evidence from preclinical studies detailing the interaction of this compound or its close derivatives with G-Protein Coupled Receptors (GPCRs). The indole scaffold is a common motif in a wide range of biologically active compounds, but specific activity at GPCRs for indole-3-carbaldehyde derivatives has not been a primary focus of published research.
An indirect link between indole derivatives and GPCRs could be hypothesized through the estrogen signaling pathway. Some estrogenic effects are mediated by GPR30, a seven-transmembrane domain GPCR that binds estrogen. louisville.edu Given that certain indole derivatives have been shown to interact with nuclear estrogen receptors, it is conceivable that some might also interact with GPCRs involved in estrogen signaling, although this remains speculative.
Antimicrobial Activity Investigations (Bacterial and Fungal)
The indole nucleus is a stable and bioactive scaffold that confers a fascinating array of biological properties, including significant antibacterial and antifungal activities. researchgate.net Derivatives of indole-3-carbaldehyde, in particular, have been a subject of intense investigation for the development of new antimicrobial agents to combat multi-drug-resistant microbial infections. nih.govresearchgate.net
Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on semicarbazone derivatives of substituted indole-3-carbaldehydes have shown inhibitory activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). csic.es
Specifically, 5-methylindole (B121678), a closely related structure, has been shown to possess substantial bactericidal activity against a number of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Hydrazone derivatives of indole-3-aldehyde have also been evaluated, showing a range of minimum inhibitory concentrations (MIC) against S. aureus, MRSA, B. subtilis, and E. coli. nih.govresearchgate.net The activity of these derivatives highlights the potential of the this compound structure as a template for novel antibacterial agents. researchgate.net
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | csic.es |
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | csic.es |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | csic.es |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | csic.es |
| Indole-3-aldehyde Hydrazones (general) | S. aureus, MRSA, E. coli, B. subtilis | 6.25 - 100 | nih.gov |
Antifungal Efficacy
In addition to antibacterial properties, indole-3-carbaldehyde and its derivatives have been reported to possess antifungal activity. researchgate.net The parent compound, indole-3-carbaldehyde, has known antifungal properties. wikipedia.org
Derivatives such as semicarbazones have demonstrated good antifungal activity against pathogenic yeasts like Candida albicans and C. rugosa. csic.es Hydrazone derivatives of 5-bromoindole-3-aldehyde were also evaluated for their in-vitro activity against Candida albicans, showing a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL. nih.govresearchgate.net These findings suggest that the indole-3-carbaldehyde framework is a promising scaffold for the development of new antifungal agents.
Mode of Action on Microbial Cell Membranes
The antimicrobial mechanism of action for some indole-3-carbaldehyde derivatives is believed to involve the disruption of microbial cell membranes. csic.es Studies on semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehyde have indicated their ability to cause the rupture of the bacterial cell membrane. csic.es This disruption of membrane integrity leads to leakage of intracellular components and ultimately cell death.
Antioxidant Activity Assessment
The indole nucleus is a well-established antioxidant scaffold researchgate.net. Studies on indole-3-carbaldehyde and its derivatives have consistently demonstrated their capacity to mitigate oxidative stress.
Key Research Findings:
Indole-3-carbaldehyde (I3A) , a tryptophan metabolite produced by gut microbiota, is recognized as an effective endogenous antioxidant. mdpi.comnih.gov It functions by preventing the production of reactive oxygen species (ROS) mdpi.comnih.gov.
C3-Substituted Indoles : The nature of the substituent at the C-3 position significantly influences antioxidant properties nih.gov. For instance, replacing the aldehyde with a methylene (B1212753) group connected to a pyrrolidinedithiocarbamate moiety results in a potent radical scavenger nih.gov.
N1-Substituted Indoles : The activity of the indole nitrogen is considered important for antioxidant activity. Research on certain C-3 substituted indole derivatives suggests that an unsubstituted indole nitrogen atom is mandatory for the observed radical scavenging activity nih.gov. Conversely, N-acylation of indole-3-carboxaldehyde has been shown to result in negligible antioxidant activity compared to the parent compound with a free N-H group . This suggests that the N1-propyl substitution in this compound may influence its antioxidant potential compared to its N-unsubstituted counterpart.
Table 1: Antioxidant Activity of Selected Indole-3-Carbaldehyde Derivatives
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| Indole-3-carbaldehyde | ROS Production | Effective endogenous antioxidant, prevents ROS production. | mdpi.comnih.gov |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | DPPH Scavenging | Exhibits negligible antioxidant activity. | |
| Indole-3-carboxaldehyde thiosemicarbazone | CUPRAC Assay | Showed potent reducing capacity, indicating significant antioxidant behavior. | |
| C3-substituted indole with pyrrolidinedithiocarbamate | DPPH Scavenging | Demonstrated the highest scavenging activity among the tested derivatives. | nih.gov |
Anti-inflammatory Pathway Modulation (e.g., NF-κB, NLRP3)
Derivatives of indole-3-carbaldehyde are potent modulators of key inflammatory signaling pathways, particularly the NF-κB and NLRP3 inflammasome pathways, which are central to the inflammatory response.
NF-κB Pathway: The transcription factor NF-κB (nuclear factor-kappa B) is a master regulator of inflammation. Indole-3-carbaldehyde and its derivatives have been shown to inhibit its activation.
Indole-3-carbaldehyde (I3A) has been demonstrated to block the NF-κB signaling pathway in intestinal epithelial cells and chondrocytes mdpi.commdpi.com. This inhibition prevents the transcription of pro-inflammatory genes. In some contexts, this effect is dependent on the Aryl Hydrocarbon Receptor (AhR) mdpi.com. In response to respiratory syncytial virus (RSV), I3A was also found to inhibit NF-κB activation in a TLR7-MyD88-dependent manner nih.gov.
Indole-3-carbinol (I3C) , a related indole compound, suppresses NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF) and lipopolysaccharide (LPS). This suppression is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm nih.gov.
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18 frontiersin.orgresearchgate.net.
Recent studies have revealed that Indole-3-carbaldehyde (I3A) can inhibit the activation of the NLRP3 inflammasome mdpi.comnih.gov. This action is crucial for its protective effects in intestinal inflammatory diseases chemicalbook.com. The mechanism involves blocking the upstream NF-κB signaling pathway, which is necessary for the priming of the inflammasome mdpi.comnih.gov.
Table 2: Effects of Indole-3-Carbaldehyde on Inflammatory Markers
| Compound | Model | Effect | Pathway(s) Implicated | Reference |
|---|---|---|---|---|
| Indole-3-carbaldehyde | LPS-induced intestinal epithelial cells | Inhibition of pro-inflammatory mediators. | NF-κB, NLRP3 | mdpi.comnih.gov |
| Indole-3-carbaldehyde | DSS-induced colitis in mice | Attenuation of TNF-α, IL-6, and IL-1β production. | TLR4/NF-kB/p38 | mdpi.com |
| Indole-3-carbaldehyde | RSV-infected macrophages | Moderate inhibition of IFN-α secretion. | TLR7-MyD88-NF-κB | nih.gov |
| Indole-3-carbinol | Myeloid and leukemia cells | Suppression of NF-κB-regulated gene products (e.g., Cyclin D1, MMP-9, Bcl-2). | IκBα kinase, NF-κB | nih.gov |
Mechanistic Elucidation of Observed Biological Interactions (Molecular Level)
The antioxidant and anti-inflammatory activities of indole derivatives stem from specific interactions at the molecular and cellular levels, including direct binding to proteins and modulation of signaling cascades and gene expression.
The substitutions on the indole ring of this compound are critical for its interaction with biological targets.
Indole Moiety as a Scaffold : The electron-rich indole scaffold is a key structural feature for binding to various protein receptors, often through complementary interactions within conserved binding pockets mdpi.com.
Role of the N-H group : For some targets, an unsubstituted N-H group on the indole ring is crucial for forming a hydrogen bond with the receptor, and its substitution (e.g., with a methyl group) can lead to inactivity nih.gov. This suggests the N1-propyl group is a key modulator of target specificity and binding affinity.
Hydrophobic Interactions : Substitutions can enhance binding by interacting with hydrophobic pockets in a target protein. For example, a methyl group can extend into a lipophilic pocket, enhancing binding affinity nih.gov. The 5-methyl and 1-propyl groups of the target compound would significantly increase its lipophilicity, likely promoting interactions with hydrophobic regions of target proteins.
Aldehyde Group : The carbaldehyde group at the C-3 position can act as a hydrogen bond acceptor, which is a common interaction in protein-ligand binding. Docking studies of related 3-acylindole derivatives with the enzyme succinate dehydrogenase showed that the carbonyl group can form key hydrogen bonds with active site residues mdpi.com.
A primary mechanism by which indole-3-carbaldehyde and its derivatives exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR).
AhR Activation : AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune and inflammatory responses researchgate.netnih.gov. Indole-3-carbaldehyde (I3A) is a known endogenous ligand and agonist for AhR mdpi.comwikipedia.org. Many species of skin and gut microbiota metabolize tryptophan to produce indole derivatives that activate AhR, highlighting this as a key pathway for host-microbe interactions elsevierpure.comoup.com.
Downstream Effects of AhR Activation : Upon activation by I3A, AhR translocates to the nucleus and initiates a cascade of events. This activation is the upstream mechanism for many of the observed anti-inflammatory effects. Specifically, AhR activation by I3A has been shown to:
Prevent ROS production mdpi.comnih.gov.
Inhibit the NF-κB/NLRP3 inflammatory pathway mdpi.comnih.gov.
Stimulate the production of Interleukin-22 (IL-22), which helps maintain mucosal barrier integrity wikipedia.orgmdpi.com.
AhR-Dependence : The importance of this pathway is highlighted by studies where an AhR-specific inhibitor, CH-223191, effectively blocked the I3A-induced inhibition of the NLRP3 inflammasome, confirming that the anti-inflammatory effect is AhR-dependent mdpi.comnih.gov.
The activation of cellular pathways like AhR and the inhibition of NF-κB by indole derivatives lead to significant changes in the expression of genes involved in inflammation and cellular homeostasis.
Indole-3-carboxaldehyde (ICA) has been shown to regulate gene expression in macrophages. It upregulates the expression of miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9) nih.gov. This leads to increased expression of cholesterol transporters like ABCA1 and ABCG1 and a decrease in inflammatory cytokines like IL-6 nih.gov.
In response to inflammatory stimuli, I3A can prevent the upregulation of pro-inflammatory genes. For example, it inhibits the expression of inducible nitric oxide synthase (iNOS) nih.gov.
The broader class of indole compounds, such as Indole-3-carbinol, has been shown to inhibit the expression of a wide array of NF-κB-regulated genes that are critical for apoptosis, proliferation, and metastasis. These include antiapoptotic genes (IAP1, IAP2, XIAP, Bfl-1/A1, Bcl-2, TRAF1) and genes involved in metastasis (MMP-9) and proliferation (Cyclin D1, COX-2) nih.gov.
Table 3: Summary of Gene Expression Regulation by Indole Derivatives
| Compound | Cell/Tissue Type | Upregulated Genes | Downregulated Genes | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | Macrophages | miR-1271-5p, ABCA1, ABCG1, IL-10 | HDAC9, IL-6 | nih.gov |
| Indole-3-carboxaldehyde | Intestinal Tissue | - | iNOS | nih.gov |
| Indole-3-carbinol | Myeloid/Leukemia Cells | - | Cyclin D1, COX-2, MMP-9, Bcl-2, XIAP, IAP1, IAP2 | nih.gov |
Potential Applications in Chemical Biology and Material Science
Development as Molecular Probes for Biological Systems
The indole (B1671886) nucleus is inherently fluorescent, a property that can be fine-tuned by substitutions on the ring system. This makes indole derivatives, including 5-Methyl-1-propyl-1H-indole-3-carbaldehyde, promising candidates for the development of molecular probes. Research on related compounds, such as 5-methoxyindole-3-carboxaldehyde, has shown their utility as reactants in the preparation of fluorescent neuroactive probes for brain imaging. sigmaaldrich.com The aldehyde group on the this compound scaffold provides a convenient handle for conjugating the molecule to biomolecules or other signaling units, allowing for the targeted visualization of specific biological processes or analytes within complex systems.
Application as Precursors for Complex Heterocyclic Synthesis
The indole-3-carbaldehyde scaffold is widely recognized as a pivotal intermediate in organic synthesis. researchgate.netresearchgate.net The aldehyde group is highly reactive and can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations (like Aldol, Claisen, Knoevenagel), oxidations, and reductions. nih.govekb.eg This reactivity makes compounds like this compound ideal starting materials for constructing more complex heterocyclic systems. researchgate.netresearchgate.net Commercial suppliers highlight the role of the closely related 1-propyl-1H-indole-3-carbaldehyde as a key intermediate in the synthesis of biologically active molecules and other fine chemicals.
Indole Alkaloid Analogue Synthesis
Many naturally occurring indole alkaloids, which possess a wide range of pharmacological activities, are biosynthetically derived from precursors related to indole-3-carbaldehyde. researchgate.netresearchgate.net Consequently, synthetic chemists frequently use indole-3-carbaldehyde and its derivatives as foundational building blocks to create synthetic analogues of these natural products. researchgate.netresearchgate.net The ability to introduce substitutions at the N1 and C5 positions, as seen in this compound, allows for the systematic modification of the scaffold to explore structure-activity relationships and develop novel therapeutic agents.
Construction of Advanced Materials
The reactivity of the indole-3-carbaldehyde core extends beyond pharmaceutical applications into the realm of materials science. Research has demonstrated that indole-3-carboxaldehyde (B46971) can serve as a precursor for novel polymeric materials. researchgate.net Furthermore, it can undergo Schiff base condensation reactions to create functionalized nanoparticles, including multifunctional silica (B1680970) nano-vehicles and magnetic nanoparticles. sigmaaldrich.com The potential for this compound to be integrated into such systems could lead to the development of advanced materials with tailored electronic, optical, or responsive properties.
Role in Agrochemical Research
Indole derivatives are actively explored for their potential in agriculture. researchgate.net Various 3-substituted indoles serve as starting materials for the synthesis of agrochemicals, including insecticides, fungicides, and herbicides. researchgate.netscirp.org Research has specifically identified indole-3-carboxaldehyde as a potent antifungal agent, capable of controlling root rot caused by the fungus Fusarium solani. mdpi.com The study revealed that the compound disrupts mitochondrial function in the fungus, leading to an accumulation of reactive oxygen species and ultimately cell death. mdpi.com This demonstrated bioactivity suggests that derivatives like this compound could be valuable leads in the development of new and effective crop protection agents.
Use as Ligands for Metal Coordination (Schiff Base Complexes)
The aldehyde functional group of this compound is ideal for forming Schiff bases through condensation with primary amines. These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. researchgate.net Numerous studies have reported the synthesis of Schiff bases from indole-3-carboxaldehyde and their subsequent complexation with metals such as copper, iron, manganese, zinc, and cobalt. tandfonline.comtandfonline.com These metal complexes often exhibit enhanced biological activities compared to the free ligands, with demonstrated cytotoxic and antimicrobial properties. researchgate.nettandfonline.com The specific substitutions on this compound could be used to modulate the electronic properties and steric profile of the resulting metal complexes, fine-tuning their reactivity and potential applications.
| Metal Ion | Coordination Geometry (Example with Indole-3-Carboxaldehyde-L-histidine Schiff Base) | Reference |
| Mn(II) | Octahedral | tandfonline.com |
| Fe(II) | Octahedral | tandfonline.com |
| Co(II) | Tetrahedral | tandfonline.com |
| Ni(II) | Square Planar | tandfonline.com |
| Cu(II) | Square Planar | tandfonline.com |
| Zn(II) | Tetrahedral | tandfonline.com |
This table presents example coordination geometries for metal complexes formed with a Schiff base derived from the parent indole-3-carboxaldehyde and L-histidine.
Exploration as Chromophores and Polymers
The indole ring system is an effective chromophore, meaning it can absorb ultraviolet and visible light. This property, combined with the reactive aldehyde group, makes indole-3-carbaldehyde derivatives useful in the synthesis of dyes and functional polymers. nih.gov Research has shown the successful incorporation of indole-based multifunctional chromophores into photorefractive polymers. acs.org The aldehyde group facilitates the chemical linkage of the chromophore as a pendant group on a polymer backbone. acs.org Therefore, this compound is a promising monomer or functionalizing agent for creating new polymers with specific optical or electronic properties for use in advanced applications like optical data storage and processing. researchgate.netnih.gov
Future Research Directions
Design and Synthesis of Novel, Highly Potent Derivatives
Future research should focus on the rational design and synthesis of novel derivatives of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde to enhance potency and explore structure-activity relationships (SAR). The indole (B1671886) core provides multiple sites for chemical modification.
Key synthetic strategies could involve:
Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations. researchgate.net Condensation reactions with different amines or amine-containing moieties can yield a diverse library of Schiff bases and other derivatives. researchgate.net For instance, reaction with thiosemicarbazides can produce thiosemicarbazone derivatives, which have shown antioxidant and anticholinesterase activities in related indole-3-carbaldehyde compounds. aku.edu.tr
Substitution on the Indole Ring: The indole ring can be further functionalized at various positions. Halogenation, particularly at the 5- or 6-positions, has been shown to influence the biological activity of indole derivatives. csic.es Introduction of other small functional groups could also be explored to modulate electronic and steric properties.
A general synthetic approach, adapted from known procedures for related indole-3-carbaldehydes, could involve the Vilsmeier-Haack reaction on 5-methyl-1-propyl-1H-indole. google.com The starting indole can be synthesized via established methods.
| Synthetic Strategy | Target Modification | Potential Derivatives | Anticipated Outcome |
|---|---|---|---|
| Condensation Reaction | C3-aldehyde | Schiff bases, Semicarbazones, Thiosemicarbazones | Enhanced biological activity (e.g., antimicrobial, anticancer) researchgate.netcsic.es |
| Electrophilic Substitution | Indole Ring (e.g., C4, C6) | Halogenated or nitrated derivatives | Modulation of electronic properties and target affinity csic.es |
| N-Alkylation/Arylation | N1-position | Derivatives with varied alkyl or aryl groups | Improved pharmacokinetic profile and potency easychair.org |
Advanced Mechanistic Studies on Specific Molecular Targets
While the broader class of indole-3-carbaldehydes has been associated with various biological activities, the specific molecular targets of this compound remain to be elucidated. Future research must focus on identifying and validating these targets to understand its mechanism of action.
Potential molecular targets to investigate, based on studies of related indole compounds, include:
Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde is a known agonist of the AhR, which plays a crucial role in regulating mucosal immunity. wikipedia.orgnih.gov Investigating the interaction of this compound with AhR could reveal its potential in modulating immune responses. nih.gov
Enzymes: Derivatives of indole-3-carbaldehyde have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. aku.edu.tr Screening against a panel of relevant enzymes could identify specific inhibitory activities.
Mitochondrial Proteins: Indole-3-carboxaldehyde (B46971) has been shown to affect mitochondrial function in fungi by inducing the disintegration of the mitochondrial double membrane and inhibiting complex I of the electron transport chain. mdpi.com Similar investigations could be conducted for this compound in relevant cell types.
Advanced techniques such as affinity chromatography, proteomics, and in-silico molecular docking studies will be instrumental in identifying and characterizing the specific binding partners of this compound and its derivatives.
Development of High-Throughput Screening (HTS) Assays
To efficiently screen libraries of newly synthesized derivatives and identify lead compounds, the development of robust high-throughput screening (HTS) assays is essential. These assays should be designed to measure the desired biological activity in a rapid and cost-effective manner.
Future research in this area should include:
Target-Based Assays: Once specific molecular targets are identified, HTS assays can be developed to measure the binding affinity or inhibitory activity of compounds against these targets. For example, fluorescence-based assays have been developed for tryptophan-catabolizing enzymes like IDO1 and TDO, which could be adapted for related indole targets. nih.gov
Assay Miniaturization and Automation: To increase throughput and reduce costs, assays should be optimized for miniaturized formats (e.g., 384- or 1536-well plates) and automated using robotic systems. acs.org The quality and reliability of the HTS assays should be validated using statistical parameters such as the Z' factor. acs.org
| Assay Type | Principle | Example Application | Key Advantage |
|---|---|---|---|
| Target-Based HTS | Measures interaction with a specific molecular target (e.g., enzyme, receptor). | Screening for inhibitors of a specific kinase or receptor antagonists. | Provides direct information on the mechanism of action. |
| Phenotypic HTS | Measures a change in the phenotype of a cell or organism. | Screening for compounds that induce apoptosis in cancer cells or inhibit bacterial growth. | Does not require prior knowledge of the molecular target. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway. | Screening for modulators of the AhR signaling pathway using a luciferase reporter. nih.gov | Allows for the high-throughput analysis of specific cellular pathways. |
Exploration of Additional Non-Clinical Biological Activities
The structural features of this compound suggest that it may possess a range of biological activities beyond those already established for related indole compounds. A comprehensive exploration of its non-clinical biological profile is warranted.
Areas for future investigation include:
Anticancer Activity: Indole derivatives are well-known for their anticancer properties. openmedicinalchemistryjournal.comepa.gov The subject compound and its novel derivatives should be screened against a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.
Antimicrobial Activity: Given the known antibacterial and antifungal properties of indole-3-carbaldehyde derivatives, this compound should be tested against a broad spectrum of pathogenic bacteria and fungi. csic.esmdpi.com
Anti-inflammatory Activity: As a potential AhR agonist, this compound could have significant anti-inflammatory effects. wikipedia.orgnih.gov This can be investigated using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Antiviral Activity: The indole scaffold is present in several antiviral drugs. Screening for activity against a range of viruses could uncover new therapeutic applications. mdpi.com
Integration of AI and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process for derivatives of this compound. nih.govnih.gov
Future research should leverage these computational tools for:
Predictive Modeling: ML models can be trained on existing data for indole derivatives to predict the biological activity and physicochemical properties of novel, un-synthesized compounds. This can help prioritize which derivatives to synthesize and test. labmanager.com
De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties from scratch, exploring a vast chemical space that may not be accessible through traditional medicinal chemistry approaches.
Automated Synthesis Planning: AI-powered retrosynthesis tools can assist in planning the most efficient synthetic routes for novel derivatives, saving time and resources in the laboratory.
Data Analysis and Interpretation: ML algorithms can analyze large datasets from HTS and other experiments to identify complex SAR patterns and guide the optimization of lead compounds. youtube.com
The successful application of AI and ML will depend on the availability of high-quality, well-curated datasets. nih.gov
Q & A
Q. What are the primary synthetic routes for 5-Methyl-1-propyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via formylation of a substituted indole precursor. A common method involves the Vilsmeier-Haack reaction , where 5-methyl-1-propyl-1H-indole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–40°C). Post-reaction, alkaline hydrolysis (e.g., NaOH) is used to isolate the aldehyde . Optimization includes monitoring reaction time (to avoid over-formylation) and stoichiometric ratios of POCl₃/DMF to minimize side products like dimerized indoles. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography is the gold standard for unambiguous structural determination. The compound’s planar indole core and hydrogen-bonding motifs (e.g., N–H⋯O interactions) can be resolved using SHELX software for refinement .
- NMR spectroscopy (¹H/¹³C) identifies functional groups: the aldehyde proton appears as a singlet near δ 10.2 ppm, while the propyl chain shows characteristic triplet/multiplet patterns in δ 1.0–1.8 ppm. Discrepancies between calculated and observed spectra may indicate rotational isomers or solvent effects .
Q. How can purification challenges due to structural analogs be addressed?
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the target compound from analogs like 5-methyl-1H-indole-3-carbaldehyde. For persistent impurities, recrystallization in dichloromethane/hexane or HPLC (C18 column, acetonitrile/water mobile phase) provides high purity (>98%) .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent-dependent conformations. For example:
- If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to probe equilibrium states.
- Use DFT calculations (e.g., Gaussian) to model hydrogen-bonded networks observed in crystals and compare with solution-state IR/Raman spectra .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Functionalization at the 5-methyl or propyl positions : Introduce halogens (e.g., iodination at C6 using I₂/HIO₃ in CH₃CN) to enhance electrophilic reactivity .
- Aldehyde group modification : Convert to hydrazones or Schiff bases for biological activity screening. For example, condensation with hydrazines yields hydrazone derivatives with potential antimicrobial properties .
- Monitor solubility changes via logP measurements (shake-flask method) to balance lipophilicity and bioavailability .
Q. What experimental pitfalls occur during scale-up synthesis, and how can they be mitigated?
- Exothermic reactions : The Vilsmeier-Haack step generates HCl gas; use slow reagent addition and cooling (0°C) to control temperature.
- Byproduct formation : Trace maleimide derivatives may form via DMF decomposition; include a scavenger (e.g., activated charcoal) during workup .
- Crystallization issues : Polymorphism can arise during scale-up. Use seed crystals and optimize cooling rates to ensure consistent crystal packing .
Methodological Considerations
- Crystallographic Refinement : SHELXL’s robust least-squares algorithms handle high-resolution data but may struggle with twinned crystals. For low-quality data, combine with POWD-12++ for powder diffraction validation .
- Reaction Monitoring : In situ FTIR tracks aldehyde formation (C=O stretch ~1680 cm⁻¹) to minimize over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
